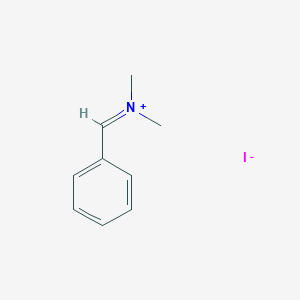

N,N-Dimethyl(phenyl)methaniminium iodide

Description

General Context of Iminium Salts in Organic Chemistry Research

Iminium salts, characterized by the general structure [R¹R²C=NR³R⁴]⁺, are highly reactive and versatile intermediates in organic synthesis. researchgate.net Their significance stems from the electrophilic nature of the carbon atom double-bonded to the positively charged nitrogen, making them susceptible to attack by a wide range of nucleophiles. researchgate.net This enhanced reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Iminium salts are key players in several named reactions, including the Mannich and Vilsmaier-Haack reactions. researchgate.net More recently, they have gained prominence in the field of organocatalysis, where the reversible formation of iminium ions from α,β-unsaturated aldehydes and secondary amines is a key activation strategy for various asymmetric transformations, such as Diels-Alder and Michael additions. orgsyn.org The formation of an iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. orgsyn.org

They can be prepared through various methods, including the alkylation of imines or the condensation of secondary amines with aldehydes or ketones. redalyc.org The stability and reactivity of iminium salts are influenced by the substituents on both the carbon and nitrogen atoms, as well as the nature of the counter-ion.

Significance of N,N-Dimethyl(phenyl)methaniminium Iodide within Electrophilic Species

Based on the general principles of iminium salt reactivity, this compound would be classified as a potent electrophilic species. The presence of the phenyl group attached to the iminium carbon is expected to modulate its electrophilicity through electronic effects. The iodide anion serves as the counter-ion to the positively charged iminium cation.

The electrophilic character of the central carbon atom in the C=N⁺ bond makes it a target for nucleophiles. In principle, this compound could serve as a reagent for the introduction of a dimethylaminobenzyl group into a molecule. However, specific research detailing the reactivity profile and synthetic applications of this compound is not present in the available literature.

Historical Perspectives and Evolution of Research on Related Methaniminium (B15471056) Derivatives

Research into methaniminium derivatives has a rich history, with one of the most prominent examples being N,N-Dimethylmethyleneiminium iodide, commonly known as Eschenmoser's salt. sciencemadness.org This related compound, which lacks the phenyl substituent, is a powerful and widely used reagent in organic synthesis.

Eschenmoser's salt is valued for its ability to act as a Mannich reagent, enabling the aminomethylation of a variety of nucleophiles, including enolates, silyl (B83357) enol ethers, and organometallic compounds. researchgate.net It is also instrumental in the conversion of ketones to α,β-unsaturated enones. researchgate.net The extensive body of research on Eschenmoser's salt and other N,N-dimethylmethaniminium derivatives has provided deep insights into the reactivity and synthetic potential of this class of compounds. This research has laid the groundwork for the development of numerous synthetic methodologies that are now commonplace in academic and industrial laboratories. While this provides a framework for understanding the potential of this compound, it is important to note that direct experimental data for the phenyl-substituted compound is not documented.

Properties

CAS No. |

59836-47-4 |

|---|---|

Molecular Formula |

C9H12IN |

Molecular Weight |

261.10 g/mol |

IUPAC Name |

benzylidene(dimethyl)azanium;iodide |

InChI |

InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 |

InChI Key |

TUSVMHFIWKOEKJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=CC1=CC=CC=C1)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl Phenyl Methaniminium Iodide

Direct Synthesis Approaches and Optimization Studies

A direct approach to the synthesis of N,N-Dimethyl(phenyl)methaniminium iodide involves the in situ generation of the corresponding N-aryliminium ion from N,N-dimethylaniline. One reported method utilizes diiodomethane (B129776) as a key reagent. nih.gov In this process, N,N-dimethylaniline reacts with diiodomethane, leading to the formation of the target iminium iodide. nih.gov

This reaction is notable for proceeding without the need for a catalyst or a strong oxidant, which makes it a potentially useful method for substrates that are sensitive to such conditions. nih.gov The initial transformation involves the reaction of the aniline (B41778) with diiodomethane to form an iodomethylammonium salt. This intermediate then undergoes fragmentation. nih.gov

Optimization studies for this type of transformation would typically involve screening various solvents, adjusting reaction temperatures, and modifying the stoichiometry of the reactants to maximize the yield and purity of the resulting iminium salt. However, specific optimization data for the isolation of this compound is not extensively detailed in the available literature.

| Reaction Component | Role | Reference |

| N,N-Dimethylaniline | Starting Material | nih.gov |

| Diiodomethane | Reagent for Iminium Ion Formation | nih.gov |

Precursor-Based Synthetic Strategies

Precursor-based strategies for the synthesis of this compound focus on the preparation of the key precursor, N,N-dimethylaniline, followed by its conversion to the target iminium salt.

The synthesis of the N,N-dimethylaniline precursor can be achieved through the exhaustive methylation of aniline. This reaction typically employs a methylating agent, such as methyl iodide, in the presence of a base to neutralize the hydrogen iodide byproduct. stackexchange.com The nitrogen atom of aniline, despite the delocalization of its lone pair into the benzene (B151609) ring, remains sufficiently nucleophilic to react with methyl iodide. stackexchange.com

Once N,N-dimethylaniline is obtained, it can be subjected to a quaternization-like reaction to form the methaniminium (B15471056) iodide. As described in the direct synthesis approach, the reaction with diiodomethane serves this purpose, effectively adding a methylene (B1212753) iodide group that rearranges to the final product. nih.gov

| Precursor Synthesis Step | Reactants | Product | Reference |

| Amination/Alkylation | Aniline, Methyl Iodide, Base | N,N-Dimethylaniline | stackexchange.com |

| Iminium Salt Formation | N,N-Dimethylaniline, Diiodomethane | This compound | nih.gov |

The formation of the methaniminium moiety can be viewed in the broader context of iminium ion synthesis, which often involves the condensation of a secondary amine with an aldehyde or ketone. In the case of this compound, the conceptual precursors would be N,N-dimethylaniline and a source of a methylene cation with an iodide counterion. The reaction with diiodomethane can be seen as a specialized example of such a condensation, where diiodomethane provides the electrophilic methylene group. nih.gov

Mechanistic Investigations of Synthetic Transformations

The mechanism of the formation of N-aryliminium ions from N,N-dimethylanilines and diiodomethane has been proposed to proceed through a distinct intermediate. The transformation is initiated by the reaction of the N,N-dimethylaniline with diiodomethane to form an iodomethylammonium salt. nih.gov

This intermediate is unstable and undergoes fragmentation, which involves the elimination of methyl iodide. This elimination step results in the formation of the N-aryliminium ion, in this case, the N,N-Dimethyl(phenyl)methaniminium cation, with the iodide as the counterion. nih.gov This mechanistic pathway is significant as it provides a catalyst-free and oxidant-free method for generating these reactive species. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields

| Synthetic Approach | Advantages | Reported Yield Data | Reference |

| Direct Synthesis (in situ) | One-pot procedure, avoids catalyst/oxidant | Yield of isolated iminium salt not reported | nih.gov |

| Precursor-Based Synthesis | Utilizes well-established precursor synthesis | High yields for N,N-dimethylaniline precursor | researchgate.netrsc.org |

Advanced Synthetic Techniques for this compound Production

Specific advanced synthetic techniques documented for the production of this compound are limited in the available literature. However, general advancements in organic synthesis could potentially be applied to improve the synthesis of this compound.

Microwave-assisted synthesis is another advanced technique that could potentially accelerate the reaction between N,N-dimethylaniline and diiodomethane, possibly leading to higher yields and shorter reaction times. However, experimental data on the application of these specific techniques to the synthesis of this compound is not currently available.

Reactivity and Mechanistic Studies of N,n Dimethyl Phenyl Methaniminium Iodide

Electrophilic Reactivity Profiles

The transformation of a carbonyl compound, such as benzaldehyde (B42025), into an iminium ion dramatically enhances the electrophilicity of the carbonyl carbon. Benzaldehyde-derived N,N-dimethyliminium ions are estimated to be approximately 10 orders of magnitude more reactive towards nucleophiles than the parent aldehyde. This heightened reactivity forms the basis for their utility in synthetic chemistry.

Nucleophilic Attack Pathways

The positively charged N,N-dimethyl(phenyl)methaniminium cation readily undergoes attack by a wide range of nucleophiles at the iminium carbon. The pathways of these reactions are dictated by the nature of the nucleophile. Carbon-centered nucleophiles lead to the formation of new carbon-carbon bonds, while heteroatom nucleophiles result in the formation of carbon-heteroatom bonds. The general mechanism involves the direct addition of the nucleophile to the C=N double bond, which neutralizes the positive charge on the nitrogen atom and forms a tetrahedral intermediate.

Studies on benzaldehyde-derived iminium ions have shown that their reactions with amines and water are significantly faster than predicted by general reactivity correlations, suggesting that the transition states for these reactions experience stabilization from the anomeric effect of the forming N,N- and O,N-acetals.

Carbon-Carbon Bond Forming Reactions

A primary application of N,N-Dimethyl(phenyl)methaniminium iodide is in carbon-carbon bond formation, most notably in the context of the Mannich reaction. In this reaction, the iminium ion acts as the electrophile and is attacked by a carbon nucleophile, typically an enol or enolate derived from a ketone, aldehyde, or other CH-acidic compound.

The mechanism commences with the formation of the N,N-dimethyl(phenyl)methaniminium ion from benzaldehyde and dimethylamine (B145610) under acidic conditions. A carbonyl compound, acting as the nucleophile donor, tautomerizes to its enol form, which then attacks the electrophilic carbon of the iminium ion. This step forges a new carbon-carbon bond and results in the formation of a β-aminocarbonyl compound, commonly known as a Mannich base.

The stereochemical outcome of these reactions, particularly when prochiral enolates are used, can often be rationalized using the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state where the substituents of the reactants orient themselves to minimize steric hindrance, thus dictating the diastereoselectivity of the product.

The rate of these reactions is highly dependent on the nucleophilicity of the carbon nucleophile. A summary of second-order rate constants for the reaction of N,N-dimethyl(phenyl)methaniminium ion with various carbon nucleophiles is presented below.

| Carbon Nucleophile | Solvent | Rate Constant (k) at 20 °C (M⁻¹s⁻¹) |

|---|---|---|

| 1-(1-Cyclopentenyl)pyrrolidine (Enamine) | Acetonitrile (B52724) | 1.15 x 10³ |

| 1-Methyl-2-phenyl-1-(trimethylsiloxy)ethene (Silyl Enol Ether) | Acetonitrile | 2.06 x 10¹ |

| 1,1-Bis(dimethylamino)ethene (Ketene Acetal) | Acetonitrile | 1.53 x 10⁵ |

Carbon-Heteroatom Bond Forming Reactions

This compound also facilitates the formation of bonds between carbon and various heteroatoms. The reaction with heteroatom nucleophiles such as water, alcohols, and amines leads to the corresponding hemiaminals, ethers, and aminals, respectively.

The hydrolysis of the iminium ion back to benzaldehyde and dimethylamine proceeds through the nucleophilic attack of water. Similarly, amines can react with the iminium ion in an exchange reaction or add to it to form a more complex aminal structure. These reactions are typically reversible.

The formation of carbon-nitrogen bonds via iminium ions is a fundamental process in the synthesis of many nitrogen-containing compounds. Hypervalent iodine reagents have also been employed to mediate C-N bond formation, where they can act as electrophilic activators. In some contexts, the iodide counter-ion itself can play a role in the reaction mechanism, potentially acting as a single-electron reducing agent to generate radical intermediates that can then participate in C-C or C-N bond formation.

Kinetic and Thermodynamic Parameters of Reactions

The reactivity of N,N-dimethyl(phenyl)methaniminium ions has been quantitatively assessed through extensive kinetic studies. The electrophilicity of these ions can be described by the Mayr equation, log k (20 °C) = sN(E + N), where E is the electrophilicity parameter, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. For the parent N,N-dimethyl(phenyl)methaniminium ion, the electrophilicity parameter (E) has been determined to be -9.51 in acetonitrile.

The table below presents the second-order rate constants for the reactions of N,N-dimethyl(phenyl)methaniminium ion with a selection of nucleophiles in acetonitrile at 20 °C.

| Nucleophile | Nucleophilicity Parameter (N) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| Pyrrolidine (Amine) | 18.68 | 1.48 x 10⁹ |

| Water | 5.88 | 2.02 x 10⁻⁴ |

| 1-(1-Cyclopentenyl)pyrrolidine (Enamine) | 12.63 | 1.15 x 10³ |

Detailed Mechanistic Elucidation of Key Transformations

Transition State Analysis

The mechanism of nucleophilic attack on iminium ions has been investigated through computational studies, providing a detailed picture of the transition states involved. For the Mannich reaction, the attack of an enol on the iminium ion proceeds through a well-defined transition state.

DFT calculations on the reaction of benzaldehyde with amines to form imines have identified the key transition states. The initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal involves a transition state where the nitrogen atom approaches the carbonyl carbon. A subsequent, and often rate-limiting, step is the dehydration of the hemiaminal, which proceeds through a transition state leading to the formation of the C=N double bond and a water molecule.

In the context of stereoselective carbon-carbon bond forming reactions, the Zimmerman-Traxler model provides a qualitative depiction of the transition state. It postulates a six-membered, chair-like arrangement involving the metal enolate and the iminium ion. The substituents on both the enolate and the iminium ion are predicted to occupy positions that minimize 1,3-diaxial interactions, thereby controlling the syn/anti diastereoselectivity of the product. The geometry of this transition state is influenced by the nature of the metal cation, the solvent, and the steric bulk of the substituents on both reacting partners. More sophisticated DFT models have been developed to refine the understanding of these transition states, confirming the chair-like geometry and providing quantitative predictions of stereochemical outcomes.

Influence of Reaction Environment on Reactivity

While the influence of the reaction environment on chemical reactivity is a fundamental concept in organic chemistry, specific data for this compound is not present in the accessible scientific literature. The following subsections would require experimental data that is currently unavailable for this specific compound.

Solvent Effects on Reaction Pathways

Studies on related iminium salt reactions, like the Vilsmeier-Haack reaction, have indicated that the reaction rates are often not dramatically affected by the polarity of the solvent. rsc.org However, without specific studies on this compound, it is impossible to create a data table or provide detailed research findings on how different solvents would influence its reaction pathways, stability, or the distribution of products.

Temperature and Pressure Dependencies

The reactivity of iminium salts is generally expected to increase with temperature, as with most chemical reactions. ijpcbs.comslideshare.netjk-sci.com However, quantitative data, such as activation energies or reaction rate constants at different temperatures for reactions involving this compound, are not available. Similarly, no studies on the effect of pressure on the reactivity of this specific iminium iodide have been found.

pH-Dependent Reactivity Studies

The stability and reactivity of iminium ions are known to be pH-dependent. researchgate.netresearchgate.netnih.gov Generally, iminium ions are more stable in acidic to neutral conditions and are susceptible to hydrolysis to the corresponding carbonyl compound and secondary amine under basic conditions. wikipedia.org The formation of imines, precursors to iminium ions, is often catalyzed by mild acid, with an optimal pH range typically between 4 and 6. researchgate.net Some studies also suggest efficient imine formation at a mildly basic pH of 8-9. researchgate.net However, specific pKa values or pH-rate profiles for this compound are not documented, making a detailed, data-driven discussion of its pH-dependent reactivity impossible.

Catalytic Applications and Role As a Research Reagent

N,N-Dimethyl(phenyl)methaniminium Iodide as a Catalytic Species or Precursor

Iminium salts can play a significant role in catalysis, often acting as intermediates in various organic reactions. While specific studies detailing the use of isolated this compound as a catalyst are not extensively documented, related iminium species are known to be catalytically relevant. For instance, in certain transition-metal-catalyzed N-methylation reactions, iminium intermediates are crucial to the catalytic cycle. One proposed pathway for the ruthenium-catalyzed N-methylation of amines involves the formation of an N-methyl-N-methylene(phenyl)methanaminium species, which is subsequently reduced to deliver the final product. nih.gov This highlights the potential for phenyl-substituted iminium ions to act as transient species in catalytic processes.

Furthermore, related imidazolium (B1220033) and benzimidazolium iodide salts have been explicitly used as catalysts in reactions like the Stetter reaction, demonstrating that the combination of an iminium cation and an iodide anion can facilitate synthetically useful transformations. researchgate.nettci-thaijo.org These examples suggest a plausible, though less explored, role for this compound as either a direct catalyst or a precursor to a catalytically active species in specialized applications.

Applications in Advanced Organic Transformations

The utility of this compound as a reagent is projected based on its structural similarity to other reactive iminium salts and its constituent ions.

This compound is a structural analog of Eschenmoser's salt, N,N-Dimethylmethyleneiminium iodide. Eschenmoser's salt is a powerful and reliable reagent for methylenation, capable of converting ketones into α,β-unsaturated enones and facilitating aminomethylation. sigmaaldrich.com It is particularly useful for introducing a CH2 group onto a nucleophilic carbon.

By analogy, this compound is expected to act as a "phenylmethylenation" agent, capable of transferring a benzal group (CH-Ph) to a nucleophile. This transformation would be valuable for synthesizing compounds with an exocyclic double bond bearing a phenyl substituent. While Eschenmoser's salt itself has been used in a wide array of complex syntheses msu.edu, the specific applications of its phenyl analog in similar capacities are a subject for further research exploration. The reaction of Eschenmoser's salt with 4-alkylpyridines to achieve methenylation showcases the broad utility of this class of reagents. researchgate.net

Table 1: Comparison of Eschenmoser's Salt and its Phenyl Analog in Hypothetical Methylenation Reactions

| Reagent | Transferred Group | Typical Substrate | Expected Product Type |

|---|---|---|---|

| N,N-Dimethylmethyleneiminium iodide (Eschenmoser's Salt) | Methylene (B1212753) (=CH₂) | Ketone (e.g., Cyclohexanone) | α,β-Unsaturated ketone |

As an iodide salt, this compound can serve as a source of the iodide anion (I⁻), which is a soft nucleophile. Nucleophilic iodide is a common reagent for converting alcohols (often after activation) and alkyl halides/sulfonates into alkyl iodides via Sₙ2 reactions. acsgcipr.orgorganic-chemistry.org

While the iminium cation itself is electrophilic, related thioiminium iodide salts, such as N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, have been developed as effective nucleophilic iodinating reagents. tcichemicals.com These reagents convert primary and secondary alcohols into their corresponding iodides, offering advantages like easy purification compared to traditional methods involving triphenylphosphine/iodine. tcichemicals.com This reactivity stems from the activation of the alcohol by the electrophilic cation, followed by nucleophilic attack by the iodide. It is plausible that this compound could function similarly, enabling the regioselective iodination of primary alcohols in the presence of secondary ones.

The field of regioselective iodination is extensive, with many reagents like N-iodosuccinimide (NIS) being used to control the position of iodination on aromatic rings, often influenced by directing groups and reaction conditions. nih.govrsc.orgresearchgate.netresearchgate.net The potential for this compound to contribute to this field remains an area for investigation.

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org This process generates a zinc enolate, which acts as the key nucleophile. wikipedia.org There is no documented evidence in the provided search results to suggest that this compound participates directly in Reformatsky or aza-Reformatsky reactions. nih.govresearchgate.netsemanticscholar.org These reactions are mechanistically distinct from the electrophilic character of an iminium salt.

Similarly, α-cyanation involves the introduction of a nitrile group at the α-position of a carbonyl compound or other activated carbon. Various methods exist, including copper-promoted cyanation of aryl iodides using sources like N,N-dimethyl aminomalononitrile. researchgate.net However, there is no indication from the search results that this compound is used as a reagent or catalyst in these methodologies.

The chemoselective reduction of carboxylic acids to alcohols in the presence of other reducible functional groups (like esters or ketones) is a challenging transformation that typically requires specific reagents like borane (B79455) (BH₃) or its complexes. harvard.edunih.gov Powerful, less selective reagents like lithium aluminum hydride (LiAlH₄) will reduce most carbonyl functionalities. harvard.edu

The role of iminium salts in this specific transformation is not well-established as a standard method. Iminium ions themselves are typically electrophilic and are prone to reduction. thieme-connect.de For instance, the chemoselective reduction of an imine in the presence of a carboxylic acid is a known process. thieme-connect.de However, using an iminium salt to catalyze or mediate the reduction of a carboxylic acid is not a conventional approach found in the search results. While some reductions may proceed through iminium intermediates, this generally applies to the reduction of amides or other nitrogen-containing functional groups, not carboxylic acids. acs.org

Table 2: Selectivity of Common Reducing Agents for Carbonyl Compounds

| Reagent | Carboxylic Acid | Ester | Ketone | Aldehyde |

|---|---|---|---|---|

| LiAlH₄ | Reduces | Reduces | Reduces | Reduces |

| NaBH₄ | No Reaction | No Reaction | Reduces | Reduces |

| BH₃ | Reduces | Reduces | Reduces | Reduces |

This table illustrates general selectivity patterns for common reagents used in reductions. harvard.edu

Electrochemical methods offer a sustainable and powerful alternative for conducting organic reactions. The synthesis of aziridines, valuable nitrogen-containing heterocycles, has been achieved through various electrochemical strategies. nih.govrsc.org These methods often involve the anodic oxidation of substrates to generate reactive intermediates. For example, electrochemical flow technologies have been developed for the aziridination of unactivated alkenes. nih.govresearchgate.net Other approaches include aryl-iodide-mediated electrochemical aziridination. researchgate.net

Although these studies highlight the growing importance of electrochemistry in synthesizing complex molecules like aziridines, the specific use of this compound as a mediator, electrolyte, or reagent in these electrochemical transformations is not described in the available search results.

Role in Phase Transfer Catalysis and Related Methodologies

Phase Transfer Catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com This is achieved through the use of a phase-transfer catalyst, which acts as a shuttle for one of the reactants, typically an anion, across the phase boundary. youtube.com The catalysts for this process are often quaternary ammonium (B1175870) or phosphonium (B103445) salts due to their solubility in both aqueous and organic media. youtube.com

Quaternary ammonium salts, a class to which this compound belongs, are instrumental in PTC. researchgate.net They function by forming an ion pair with the reactant anion in the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase, where the anion is more reactive as it is poorly solvated. youtube.comresearchgate.net This technique enhances reaction rates, improves yields, and can eliminate the need for expensive or hazardous solvents. youtube.com While specific studies detailing the use of this compound as a primary phase-transfer catalyst are not prominent in the literature, its structure is consistent with compounds that are effective in such roles. For instance, catalysts like tetrabutylammonium (B224687) iodide (TBAI) are frequently used to catalyze N-alkylation reactions under phase-transfer conditions. phasetransfercatalysis.com

Integration into Ligand Design for Metal-Catalyzed Processes (e.g., palladium-catalyzed Heck reaction studies with N,N-dimethyl-β-alanine)

The design of effective ligands is crucial for the advancement of metal-catalyzed reactions. While this compound is an iminium salt, the broader chemical family of N,N-dimethyl amino acids has been successfully integrated into ligand design, demonstrating significant improvements in catalytic efficiency. A prominent example is the use of N,N-dimethyl-β-alanine as a ligand in the palladium-catalyzed Heck reaction. organic-chemistry.orgacs.org

The Heck reaction, a cornerstone of C-C bond formation, traditionally relies on expensive and often toxic phosphine (B1218219) ligands, which has limited its industrial applications. organic-chemistry.orgacs.org Research has shown that N,N-dimethyl-β-alanine can serve as a highly efficient, inexpensive, and phosphine-free ligand for this process. acs.orgacs.org This N,O-bidentate ligand has been found to be more powerful than the previously studied N,N-dimethylglycine for the Heck reaction involving various aryl bromides, aryl iodides, and activated aryl chlorides. acs.orgacs.orgfigshare.com

Kinetic and theoretical studies suggest that the effectiveness of the N,N-dimethyl-β-alanine ligand stems from its ability to accelerate the oxidative addition of the aryl halide to the palladium catalyst. acs.orgfigshare.com This ligand system constitutes one of the simplest and most reactive catalyst systems for the Heck reaction. acs.org The research highlights the potential of N,O-bidentate ligands to enhance the efficiency and cost-effectiveness of the Heck reaction, making it more suitable for industrial-scale synthesis. organic-chemistry.org

Interactive Data Table: Performance of N,N-dimethyl-β-alanine in Heck Reaction

| Feature | Description | Reference |

| Ligand Type | N,O-bidentate, phosphine-free | acs.org |

| Catalyst System | Palladium (Pd) with N,N-dimethyl-β-alanine | organic-chemistry.orgacs.org |

| Key Advantage | More powerful than N,N-dimethylglycine; accelerates oxidative addition | acs.orgfigshare.com |

| Substrates | Aryl bromides, aryl iodides, activated aryl chlorides | acs.org |

| Efficiency | Achieves a practical turnover number (TON) of 10³ | acs.orgfigshare.com |

| Industrial Viability | Inexpensive ligand, improves cost-effectiveness of the Heck reaction | organic-chemistry.org |

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. For N,N-Dimethyl(phenyl)methaniminium iodide, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its iminium structure.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. The protons on the methylene (B1212753) group (CH₂) are significantly deshielded due to the adjacent positively charged nitrogen atom, resulting in a downfield chemical shift. Similarly, the protons of the N-methyl groups (N(CH₃)₂) appear as a singlet, with a chemical shift influenced by the electron-withdrawing iminium moiety. For the closely related and well-studied N,N-Dimethylmethaniminium iodide (Eschenmoser's salt), specific proton signals are observed. chemicalbook.com The analysis of quaternary ammonium (B1175870) cations by NMR can sometimes be challenging due to the lack of an N-H bond; however, weak signals from long-range ¹⁴N-¹H coupling can occasionally provide further structural confirmation. nih.gov In various research applications, ¹H NMR analysis is also routinely used to determine the yield of reactions involving these types of iminium salts, often with the use of an internal standard. researchgate.net

Table 1: Representative ¹H NMR Data for N,N-Dimethylmethaniminium iodide in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

|---|---|

| Methylene Protons (=CH₂) | 8.190 |

| Methyl Protons (N(CH₃)₂) | 3.626 |

Data sourced from representative spectra of N,N-Dimethylmethaniminium iodide. chemicalbook.com

¹³C NMR spectroscopy complements the proton data, showing distinct signals for the methylene carbon, the N-methyl carbons, and the carbons of the phenyl group. The chemical shift of the methylene carbon is particularly informative, appearing at a low field characteristic of a C=N double bond in an iminium system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. nih.govcardiff.ac.uk These methods provide a "fingerprint" of the functional groups present in the compound. For this compound, the most significant vibrational feature is the C=N stretching mode of the iminium cation. wikipedia.org

This C=N stretching vibration typically appears in the region of 1640-1690 cm⁻¹ in the IR spectrum. The exact frequency can be influenced by the substituents on the carbon and nitrogen atoms. The planarity of the core C₃N atoms is a key structural feature of the dimethylaminomethylene cation. wikipedia.org Other characteristic vibrations include C-H stretching and bending modes for the methyl, methylene, and phenyl groups, as well as various skeletal vibrations. libretexts.org

Raman spectroscopy provides complementary information. While the C=N stretch is observable in both IR and Raman spectra, certain symmetric vibrations may be more intense in the Raman spectrum. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the observed experimental bands in both IR and Raman spectra. nih.gov

Table 2: Typical Vibrational Modes for Iminium Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch | 1640 - 1690 | Stretching of the carbon-nitrogen double bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in methyl/methylene groups. |

Mass Spectrometry for Molecular Identification and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For an ionic salt like this compound, mass spectrometry directly analyzes the cation, [C₆H₅-CH=N(CH₃)₂]⁺.

Various ionization techniques can be used for the analysis of quaternary ammonium salts, including Electrospray Ionization (ESI), Plasma Desorption Mass Spectrometry (PDMS), and Fast Atom Bombardment (FAB). kennesaw.eduresearchgate.net ESI is a particularly gentle method that allows the intact cation to be transferred into the gas phase for analysis. A challenge in the mass spectrometry of quaternary ammonium salts is distinguishing a pre-formed cation (M⁺) from a protonated molecule ([M+H]⁺) without prior structural knowledge. nih.gov One novel technique to aid in this identification involves the use of mobile phase modifiers like trifluoroacetic acid, which can form characteristic ion clusters with quaternary ammonium cations in negative ESI mode. nih.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the cation. Collision-induced dissociation (CID) of the parent ion can lead to characteristic fragment ions, which helps to confirm the molecular structure and can be used to elucidate reaction mechanisms in which the iminium salt is an intermediate. Common fragmentation pathways for such compounds include cleavage of the carbon-nitrogen bonds. capes.gov.br

X-ray Diffraction Studies for Solid-State Structural Insights

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and crystal packing.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, providing information about the crystal system, unit cell dimensions, and phase purity of the bulk material. bwise.kr For related ionic compounds like formamidinium iodide, XRD studies at different temperatures have been used to identify various polymorphic modifications and solid-solid phase transitions. nih.govrsc.org

Table 3: Representative Crystallographic Parameters for Related Iminium Iodide Salts

| Parameter | Description | Typical Value/System |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. nih.gov |

| Space Group | Describes the symmetry elements of the crystal. | e.g., P2₁/c nih.gov |

| C=N Bond Length | The distance between the carbon and nitrogen atoms of the iminium group. | ~1.29 - 1.31 Å wikipedia.orgnih.gov |

Chromatographic and Separation Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures in which it is used or formed. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

Due to the ionic nature of the compound, several HPLC modes can be employed. Reversed-phase HPLC can be used with an octadecylsilica (C18) column, often requiring an ion-pairing agent in the mobile phase to achieve good peak shape and retention. nih.gov Alternatively, ion-exchange chromatography, specifically using a weak cation exchange (WCX) column, can be effective for separating the iminium cation. rsc.org

A typical HPLC method for analyzing related quaternary ammonium compounds involves a column such as a CAPCELL PAK CR and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, for example, ammonium formate (B1220265) with formic acid. rsc.org Detection is commonly achieved using a UV detector, as the phenyl group and the iminium chromophore absorb UV light. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining separation with mass identification for unequivocal peak assignment and purity determination. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the behavior of chemical compounds. For N,N-Dimethyl(phenyl)methaniminium iodide, these calculations can reveal details about its electron distribution, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in the literature, principles can be drawn from studies on analogous iminium salts. DFT calculations typically focus on optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties.

For a representative iminium cation, DFT calculations can predict key structural and electronic parameters. For instance, the C=N double bond in iminium cations is typically found to be around 1.29 Å, shorter than a C-N single bond, indicating significant double bond character. wikipedia.org The planarity of the iminium functional group is also a key feature that can be confirmed by DFT. wikipedia.org

DFT studies on similar ionic liquids have shown that standard functionals may need to be augmented with dispersion corrections (e.g., PBE-D3) to accurately model the non-covalent interactions that are crucial in these systems. nih.gov Such corrections are important for accurately describing potential π-π stacking interactions between the phenyl ring of the cation and interactions with the iodide anion. nih.gov

Table 1: Representative DFT-Calculated Properties for a Phenyl-Substituted Iminium Cation (Illustrative Data)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C=N Bond Length | 1.30 Å | B3LYP/6-311++G** |

| C-N (methyl) Bond Length | 1.48 Å | B3LYP/6-311++G** |

| C-C (phenyl) Bond Length | 1.49 Å | B3LYP/6-311++G** |

| Mulliken Charge on N | -0.45 e | B3LYP/6-311++G** |

Note: This table is illustrative and based on typical values for similar iminium salts. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying dynamic processes. arxiv.org For this compound, these methods could be employed to investigate photochemical reactions, charge transfer between the cation and anion, and nonadiabatic processes where the system transitions between different electronic states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of molecules in condensed phases. ucl.ac.ukyoutube.com For this compound, MD simulations could be used to explore the rotational freedom around the C-phenyl bond, the orientation of the methyl groups, and the interaction of the cation with the iodide anion and solvent molecules.

Simulations of ionic liquids and salt solutions have shown that the interactions between ions and between ions and solvent are complex, involving electrostatic forces, hydrogen bonding (if applicable), and van der Waals interactions. rsc.orgrsc.org In an aqueous solution, water molecules would form hydration shells around both the cation and the anion, and the strength and structure of these shells could be analyzed through MD simulations. ucl.ac.uk The conformational flexibility of the cation, particularly the rotation of the phenyl group, would be influenced by these intermolecular interactions. mdpi.com

Table 2: Potential Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Cation-Anion | Electrostatic attraction and potential charge transfer between the iminium cation and iodide anion. | Influences ion pairing and bulk properties. |

| Cation-Solvent | Solvation of the iminium cation by solvent molecules. | Affects solubility and reactivity. |

| Anion-Solvent | Solvation of the iodide anion. | Influences the dissociation of the ion pair. |

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation energies. nih.gov For this compound, this could involve studying its reactions with nucleophiles, where the iminium carbon is the electrophilic center.

DFT calculations can be used to locate the transition states of reactions and calculate the energy barriers, providing insights into the reaction kinetics. rsc.orgresearchgate.net For example, the addition of a nucleophile to the C=N bond would proceed through a transition state that could be characterized computationally. The energy landscape would reveal whether the reaction is thermodynamically and kinetically favorable. Studies on the formation of iminium ions have shown that DFT can effectively model the reaction profiles and identify rate-determining steps. rsc.org

Computational Design of Novel Derivatives with Enhanced Properties

Computational methods can be used to design new molecules with desired properties before they are synthesized in the lab. For this compound, one could computationally design derivatives with enhanced stability, reactivity, or specific electronic properties.

This can be achieved by systematically modifying the structure of the molecule in silico and calculating the properties of the new derivatives. For example, adding electron-withdrawing or electron-donating substituents to the phenyl ring would alter the electronic properties of the iminium cation. Computational screening could identify substituents that, for instance, lower the LUMO energy to make the compound a better electrophile, or modify its absorption spectrum for photochemical applications.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting the reactivity of molecules. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn

For this compound, the iminium cation is an electrophile, and its reactivity is governed by its LUMO. FMO analysis would show that the LUMO is primarily localized on the C=N bond, with a large coefficient on the carbon atom. uni-mainz.de This indicates that this carbon atom is the most electrophilic site and the primary target for nucleophilic attack. The energy of the LUMO is also a key factor; a lower LUMO energy corresponds to a stronger electrophile. pku.edu.cnuni-mainz.de

Table 3: Illustrative FMO Analysis for a Phenyl-Substituted Iminium Cation

| Molecular Orbital | Energy (eV) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -8.5 | Phenyl ring, iodide anion | Site of electron donation |

Note: The energy values are illustrative and would vary depending on the specific computational method and basis set used.

The phenyl group and the methyl groups would influence the energy and localization of the LUMO. Substituents on the phenyl ring could further tune the electrophilicity of the iminium cation. This type of analysis is crucial for understanding the selectivity of reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Intramacromolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. wikipedia.orgresearchgate.net It provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the complex, many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu This analysis is particularly useful for understanding phenomena such as hyperconjugation, resonance, and intramolecular charge transfer.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. researchgate.net A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying a more significant intramolecular interaction.

Detailed Research Findings

A thorough search of the scientific literature did not yield specific Natural Bond Orbital (NBO) analysis data for this compound. Consequently, detailed research findings and data tables on the intramolecular interactions of this specific compound cannot be presented.

However, based on the general principles of NBO analysis and studies of similar molecules, a theoretical investigation of this compound would likely focus on the following intramolecular interactions:

Hyperconjugation involving the phenyl ring: Interactions between the filled π-orbitals of the phenyl group (donors) and the antibonding orbitals of the iminium moiety (acceptors) would be analyzed. These interactions are crucial in understanding the electronic communication between the aromatic ring and the cationic center.

Interactions involving the methyl groups: The analysis would also consider the hyperconjugative interactions between the σ-bonds of the methyl groups (donors) and the antibonding orbitals of the adjacent bonds.

Intramolecular Charge Transfer (ICT): NBO analysis can provide insights into the extent of charge delocalization from the N,N-dimethylamino group and the phenyl ring towards the positively charged carbon-nitrogen double bond. arxiv.orgnih.govnih.gov This is a key feature of iminium salts and plays a significant role in their reactivity. rsc.org

In a typical NBO analysis of a related aromatic iminium salt, the stabilization energies (E(2)) for various donor-acceptor interactions would be calculated and tabulated. For instance, the delocalization of electron density from a π(C-C) orbital of the phenyl ring to a π*(C=N) orbital of the iminium group would be quantified. The magnitude of these E(2) values would provide a quantitative measure of the electronic delocalization and the stability it imparts to the molecule.

While specific data for this compound is not available in the searched literature, the principles of NBO analysis provide a robust theoretical framework for understanding the intramolecular forces that govern its structure, stability, and reactivity.

Derivatives and Analogues of N,n Dimethyl Phenyl Methaniminium Iodide in Chemical Research

Synthetic Strategies for Substituted Phenyl Methaniminium (B15471056) Iodides

The synthesis of substituted phenyl methaniminium iodides can be achieved through several strategic approaches, primarily involving the condensation of secondary amines with substituted benzaldehydes or the modification of pre-formed imines.

A primary and direct method for synthesizing these iminium salts is the reaction between a secondary amine, such as dimethylamine (B145610), and a substituted benzaldehyde (B42025) or ketone. wikipedia.orgacs.org This condensation reaction is typically reversible and acid-catalyzed, proceeding through a carbinolamine intermediate which then eliminates water to form the C=N double bond. wikipedia.orgnih.gov The presence of various substituents on the phenyl ring of the aldehyde (e.g., electron-donating or electron-withdrawing groups) is well-tolerated in this process, allowing for the generation of a library of functionally diverse iminium salts.

Another key strategy involves the direct alkylation or protonation of a pre-synthesized imine. wikipedia.org An imine formed from a substituted benzaldehyde and a primary amine can be N-alkylated to produce the desired tertiary iminium salt.

More specialized strategies enable the introduction of substituents at specific positions. For instance, ortho-lithiated N,N-dimethyl-(S)-1-phenethylamine can be reacted with various acyl chlorides to introduce keto-substituents onto the phenyl ring, demonstrating a pathway for targeted functionalization. researchgate.net This highlights the potential for post-synthesis modification of the aromatic ring to create more complex derivatives. The choice of synthetic route often depends on the desired substitution pattern and the stability of the target iminium salt.

Structure-Reactivity Relationship Studies of Analogous Iminium Salts

The reactivity of phenyl methaniminium iodide analogues is profoundly influenced by their molecular structure, particularly by the electronic and steric nature of the substituents on the phenyl ring and the nitrogen atom. The inherent electrophilicity of the iminium carbon makes these salts potent reactants for a variety of nucleophiles. znaturforsch.com

Quantitative studies have been conducted to determine the electrophilicity parameters (E) of benzaldehyde-derived iminium ions, revealing a direct correlation between the substituent on the aryl ring and the compound's reactivity. acs.org Electron-withdrawing groups, such as trifluoromethyl (p-CF₃), increase the electrophilicity of the iminium carbon, making the salt more reactive towards nucleophiles. Conversely, electron-donating groups, like methoxy (B1213986) (p-MeO), decrease electrophilicity by stabilizing the positive charge. acs.org Research has shown that the reactivity of such iminium ions can span several orders of magnitude based solely on the nature of the aromatic substituent. acs.orgresearchgate.net

The following table, based on data from kinetic studies, illustrates the impact of para-substituents on the electrophilicity of benzaldehyde-derived dimethyliminium ions. acs.org

| Substituent (Ar) in Ar-CH=NMe₂⁺ | Electrophilicity Parameter (E) |

| p-MeO-C₆H₄ | -10.69 |

| p-Me-C₆H₄ | -9.93 |

| H-C₆H₄ | -9.38 |

| p-Cl-C₆H₄ | -8.84 |

| p-CF₃-C₆H₄ | -8.34 |

Computational studies further illuminate these relationships, showing that factors like the proton affinity of the parent amine can be linked to the energy barriers for iminium ion formation, which is often the rate-determining step in catalytic cycles. rsc.org Steric hindrance around the electrophilic carbon or the nitrogen atom can also play a significant role, potentially impeding the approach of a nucleophile and thus reducing the reaction rate. nih.gov

Comparative Analysis with Other Electrophilic Iminium Species

The electrophilic character of N,N-Dimethyl(phenyl)methaniminium iodide analogues is best understood through comparison with other reactive species.

Comparison with Carbonyl Compounds: Iminium ions are significantly more electrophilic than their corresponding parent aldehydes or ketones. znaturforsch.commasterorganicchemistry.com Kinetic studies have demonstrated that benzaldehyde-derived iminium ions are approximately 10¹⁰ times more reactive towards C-nucleophiles than the aldehydes themselves. acs.org This dramatic increase in reactivity stems from the formal positive charge on the iminium species, which renders the iminium carbon far more susceptible to nucleophilic attack compared to the partially positive carbon of a neutral carbonyl group. researchgate.netnih.gov

Comparison with Other Iminium Salts: The reactivity profile of phenyl methaniminium salts can be contrasted with other classes of iminium ions. For example, Eschenmoser's salt, N,N-dimethylmethaniminium iodide, is a highly reactive dimethylaminomethylating agent. wikipedia.orgresearchgate.net Lacking the phenyl group's electronic influence, its reactivity is potent and less tunable. The phenyl group in this compound allows for fine-tuning of electrophilicity through substitution, a feature not available to its simpler aliphatic counterpart. acs.org Furthermore, specialized analogues like terminal acetylenic iminium salts have been shown to be exceptionally reactive dienophiles in Diels-Alder reactions, far surpassing the reactivity of related iminium salts with an internal triple bond, due to a combination of electronic and steric factors. researchgate.netresearchgate.net

Comparison with Other Electrophiles: When compared to other classes of electrophiles, such as arylidenemalononitriles, benzaldehyde-derived iminium ions exhibit nearly identical reactivities, showcasing their position among potent Michael acceptors. acs.org This comparative analysis solidifies the role of iminium salts as highly activated and synthetically versatile electrophiles.

Incorporation into Complex Molecular Frameworks (e.g., phthalocyanines and coordination compounds)

The functional groups inherent in derivatives of this compound make them valuable components for constructing larger, more complex molecular architectures, including macrocycles like phthalocyanines and various coordination compounds.

Phthalocyanines: A notable application is the synthesis of novel metal (II)-tetra-4-(N,N-dimethyl phenyl) methan-imine phthalocyanines. orientjchem.orgresearchgate.net In this synthetic route, a pre-formed metal aminophthalocyanine is reacted with a substituted benzaldehyde. This condensation reaction forms an imine linkage, effectively tethering the N,N-dimethyl phenyl methanimine (B1209239) moiety to the periphery of the phthalocyanine (B1677752) macrocycle. orientjchem.orgresearchgate.net The incorporation of these bulky, substituted groups can enhance the solubility of the resulting phthalocyanine complex in organic solvents and modulate its electronic and thermal properties. orientjchem.org Research has been conducted on complexes containing various transition metals such as Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). orientjchem.orgresearchgate.net

The table below summarizes key data for these synthesized phthalocyanine complexes. orientjchem.org

| Metal Center (M) | Complex Name | Q-band Absorption (nm) in DMSO |

| Co | CoTDMPhImPc | 774 |

| Ni | NiTDMPhImPc | 784 |

| Cu | CuTDMPhImPc | 780 |

| Zn | ZnTDMPhImPc | 778 |

Coordination Compounds: The imine functionality (C=N) is a cornerstone of coordination chemistry, with imine-containing molecules, often referred to as Schiff bases, acting as versatile ligands. nih.govsrce.hr The nitrogen atom of the imine group possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. researchgate.netcore.ac.uk Derivatives of this compound can serve as precursors to such ligands. The ability to introduce various substituents onto the phenyl ring allows for the tuning of the ligand's electronic properties, which in turn influences the stability and reactivity of the resulting metal complex. These complexes have applications in areas ranging from catalysis to materials science. srce.hr

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Methodologies in Pharmaceutical and Agrochemical Synthesis

The utility of iminium salts, such as the related N,N-Dimethylmethyleneiminium iodide (Eschenmoser's salt), as reagents for aminomethylation and the conversion of ketones to α,β-unsaturated enones is well-established. sigmaaldrich.com Future research is anticipated to build upon this foundation, exploring more complex and selective transformations relevant to the synthesis of bioactive molecules. The introduction of a phenyl group, as in N,N-Dimethyl(phenyl)methaniminium iodide, modulates the reactivity and steric environment of the iminium carbon, opening avenues for new synthetic applications.

Research is likely to focus on the development of one-pot, multi-component reactions where this compound acts as a key building block for constructing complex molecular scaffolds. Its role in Mannich-type reactions, for instance, is crucial for synthesizing nitrogen-containing compounds, a common motif in pharmaceuticals and agrochemicals. researchgate.net The development of methodologies for the synthesis of potential marine fish toxin analogues and other pharmacologically active secondary metabolites represents a significant area of interest. nih.gov The goal will be to devise synthetic routes that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds via Iminium Salt Methodologies

| Target Scaffold | Synthetic Transformation | Potential Application |

|---|---|---|

| β-Amino ketones | Mannich-type reaction | Pharmaceutical intermediates, natural product synthesis |

| Complex alkaloids | Pictet-Spengler or Bischler-Napieralski type cyclizations | Neurotransmitters, enzyme inhibitors |

| α-Methylene lactones | Aminomethylation followed by elimination | Anticancer agents, agricultural fungicides |

Development of Asymmetric Catalytic Applications of Iminium Salts

A major frontier in chemical synthesis is the development of asymmetric catalytic methods to produce enantiomerically pure compounds. Iminium ion catalysis has emerged as a powerful strategy in this domain. nih.gov The condensation of chiral amines with α,β-unsaturated aldehydes or ketones generates chiral iminium ions, which effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for enantioselective nucleophilic attack. nih.govrsc.org

Future research will likely involve the design and synthesis of chiral catalysts derived from or analogous to this compound. By incorporating chirality into the backbone of the iminium salt or by using it in conjunction with a chiral counter-ion, researchers aim to develop highly effective catalysts for a range of transformations. These include asymmetric cycloadditions, conjugate additions, and epoxidations. nih.govresearchgate.net The development of iminium salt-catalyzed kinetic resolutions, which can provide high enantiomeric excess in the epoxidation of racemic mixtures, is a particularly promising area. acs.org The robustness of these catalytic systems, often allowing reactions to be performed in the presence of moisture and air, adds to their practical appeal for broad application in synthetic organic chemistry. nih.gov

Table 2: Asymmetric Reactions Enabled by Iminium Catalysis

| Reaction Type | Catalyst System | Substrate Class | Key Advantage |

|---|---|---|---|

| Diels-Alder Cycloaddition | Chiral secondary amines | α,β-Unsaturated aldehydes | High diastereo- and enantioselectivity |

| Michael Addition | Chiral primary or secondary amines | Enones, enals | Formation of chiral C-C and C-X bonds |

| Epoxidation | Chiral dihydroisoquinolinium salts | Olefins | Access to chiral epoxides with high % ee |

Advanced Spectroscopic Techniques for Elucidating Ultrafast Reaction Dynamics

Understanding the intricate details of chemical reactions—the transient intermediates, transition states, and bond-breaking/forming events—is fundamental to developing better synthetic methods. Iminium salt reactions often proceed through short-lived, highly reactive species. Advanced spectroscopic techniques operating on ultrafast timescales are essential to probe these dynamics. riken.jp

Femtosecond spectroscopy, which can resolve molecular motions on the quadrillionth of a second timescale, is a powerful tool for this purpose. riken.jp Future research will apply techniques like pump-probe spectroscopy to directly observe the formation and subsequent reaction of this compound-derived intermediates in real-time. rsc.org By monitoring the dynamics of these species, chemists can gain unprecedented insight into reaction mechanisms, the influence of solvents, and the factors controlling stereoselectivity. ultrafast-chemistry.com This knowledge is critical for optimizing reaction conditions and for the rational design of new, more efficient iminium-based reagents and catalysts.

Computational Guided Discovery of this compound-Based Reagents

In parallel with experimental work, computational chemistry provides a powerful lens for understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure, stability, and reactivity of iminium salts like this compound.

Future research will increasingly rely on computational guidance to accelerate the discovery of new reagents and reactions. By calculating reaction pathways and activation energies, researchers can screen potential substrates and catalyst designs in silico before committing to laboratory synthesis. This approach can predict the stereochemical outcome of asymmetric reactions, explain the origins of selectivity, and guide the design of novel iminium salts with tailored electronic and steric properties for specific synthetic challenges. This synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of this class of compounds.

Potential in Advanced Materials Research, including Sensors and Functional Coatings

The applications of iminium salts are expanding beyond traditional organic synthesis into the realm of materials science. The inherent charge and reactivity of compounds like this compound make them attractive building blocks for functional materials.

There is significant potential in developing sensors based on the specific reactivity of the iminium group. For example, a surface functionalized with an iminium salt could exhibit a detectable optical or electronic response upon reaction with a target analyte. Furthermore, the incorporation of iminium salts into polymer backbones or as pendants can create functional coatings with unique properties. mdpi.com Research into related stilbazolium salts, which possess a similar pyridinium (B92312) iodide structure, has shown their potential in creating materials with significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov Future work could explore the synthesis of polymers containing this compound moieties for applications in ion-exchange membranes, antistatic coatings, or as platforms for immobilizing catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.